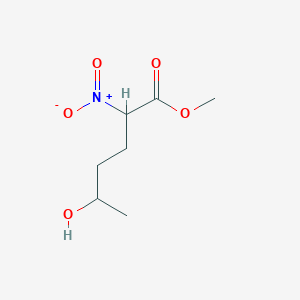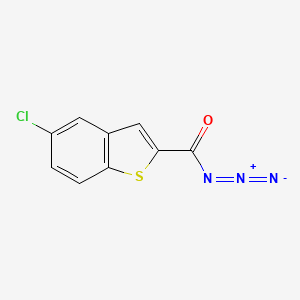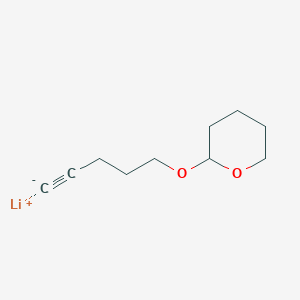
lithium;2-pent-4-ynoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-pent-4-ynoxyoxane is an organolithium compound that features a lithium atom bonded to a 2-pent-4-ynoxyoxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-pent-4-ynoxyoxane typically involves the reaction of 2-pent-4-ynoxyoxane with an organolithium reagent. One common method is the reaction of 2-pent-4-ynoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-pent-4-ynoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Lithium;2-pent-4-ynoxyoxane has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties
Mecanismo De Acción
The mechanism of action of lithium;2-pent-4-ynoxyoxane involves its interaction with molecular targets and pathways. The lithium atom can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. Additionally, the compound’s structure allows it to participate in complex formation and catalysis, influencing reaction kinetics and product distribution .
Comparación Con Compuestos Similares
Similar Compounds
Lithium acetylide: Similar in that it contains a lithium atom bonded to an alkyne group.
Lithium alkoxides: Compounds where lithium is bonded to an alkoxide group, similar to the oxane moiety in lithium;2-pent-4-ynoxyoxane.
Uniqueness
This compound is unique due to its combination of an alkyne and an oxane moiety, which imparts distinct reactivity and stability compared to other organolithium compounds. This unique structure allows for diverse applications in synthesis and materials science .
Propiedades
Número CAS |
85168-38-3 |
|---|---|
Fórmula molecular |
C10H15LiO2 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
lithium;2-pent-4-ynoxyoxane |
InChI |
InChI=1S/C10H15O2.Li/c1-2-3-5-8-11-10-7-4-6-9-12-10;/h10H,3-9H2;/q-1;+1 |
Clave InChI |
SUUGCYDFLHKYBX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)
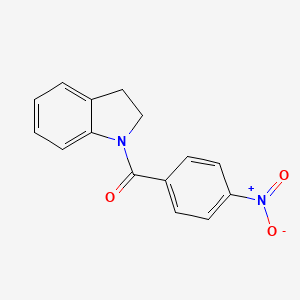
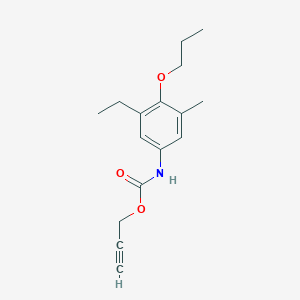
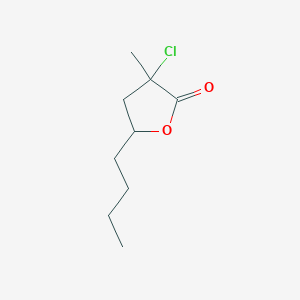
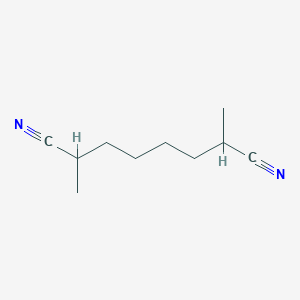
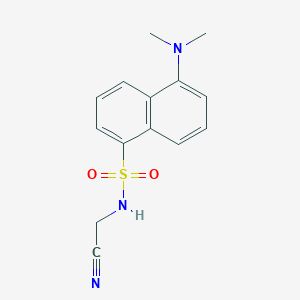
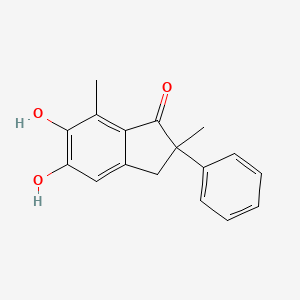
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
